17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid is a steroidal compound with the molecular formula C20H28O3. It is known for its role as an active pharmaceutical ingredient (API) in research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves multiple steps, starting from simpler steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to strict regulatory standards .
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonized derivatives of the parent compound, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating various conditions, including hormonal imbalances and metabolic disorders.
Industry: Utilized in the development of new drugs and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in steroid metabolism .
Comparison with Similar Compounds
Similar Compounds
11Beta-Hydroxy-3-oxo-androsta-1,4-diene-17Beta-carboxylic Acid: Another steroidal compound with similar structural features but different functional groups.
17beta-Hydroxy-3-oxo-10alpha-androst-4-en-19-oic Acid: Known for its unique properties and applications in research.
Uniqueness
This compound stands out due to its specific molecular structure, which confers unique biological activities and research applications. Its ability to modulate steroid receptors and influence metabolic pathways makes it a valuable compound in scientific research .
Properties
CAS No. |
4205-24-7 |
---|---|
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid |
InChI |
InChI=1S/C19H26O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-16,21H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
PYIPGAPBNLKTAS-USOAJAOKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]34C(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.